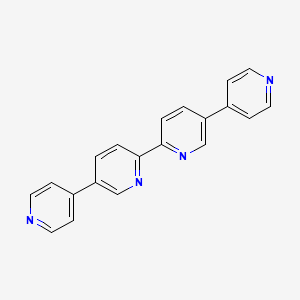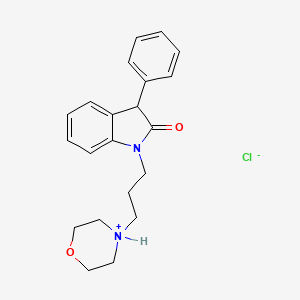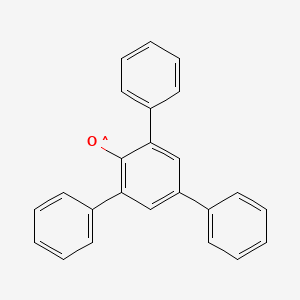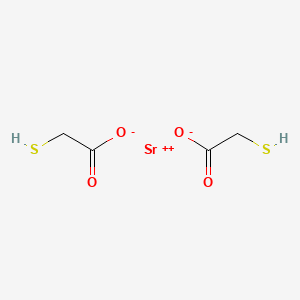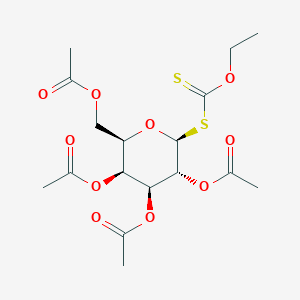
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its specific molecular arrangement, which includes a carbamic acid group, a heptyloxyphenyl group, and a propyl-piperidinyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the heptyloxyphenyl intermediate, which is then reacted with carbamic acid derivatives under controlled conditions. The final step involves the esterification of the propyl-piperidinyl group to form the desired compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as chromatography and crystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester
- Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrate
Uniqueness
What sets Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride apart is its specific molecular structure, which imparts unique chemical and biological properties
Propiedades
Número CAS |
105384-08-5 |
|---|---|
Fórmula molecular |
C22H37ClN2O3 |
Peso molecular |
413.0 g/mol |
Nombre IUPAC |
(1-propylpiperidin-1-ium-4-yl) N-(3-heptoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-3-5-6-7-8-17-26-21-11-9-10-19(18-21)23-22(25)27-20-12-15-24(14-4-2)16-13-20;/h9-11,18,20H,3-8,12-17H2,1-2H3,(H,23,25);1H |
Clave InChI |
VIHTVFFXZZESAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



